6-Bromo-1,4-benzodioxane

Description

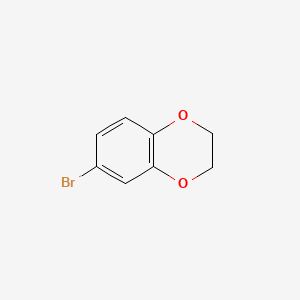

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCURAJBHDNUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200310 | |

| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52287-51-1 | |

| Record name | 6-Bromo-1,4-benzodioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,4-benzodioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052287511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1,4-benzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-1,4-BENZODIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF4FUZ2TQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Bromo-1,4-benzodioxane: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,4-benzodioxane is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique chemical structure, featuring a brominated aromatic ring fused to a dioxane moiety, provides a valuable scaffold for the synthesis of a wide range of novel compounds. This technical guide provides an in-depth overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and key chemical transformations. Detailed experimental protocols for its synthesis and participation in palladium-catalyzed cross-coupling reactions are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its core physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.05 g/mol | [3] |

| CAS Number | 52287-51-1 | [1][3] |

| Appearance | Clear colorless to pale yellow liquid | [3][4] |

| Density | 1.598 g/mL at 25 °C | [1] |

| Boiling Point | 259-260 °C | [1][5] |

| Refractive Index (n20/D) | 1.588 | [1] |

| Flash Point | 110 °C (closed cup) | [1] |

| Solubility | Insoluble in water | [6] |

Synonyms: 6-Bromo-2,3-dihydrobenzo[b][1][7]dioxine, 3,4-Ethylenedioxybromobenzene, 4-Bromo-1,2-ethylenedioxybenzene.[3][8]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. Representative spectral data are provided below.

| Spectroscopy | Key Data / Interpretation |

| ¹H NMR | Spectral data available at ChemicalBook.[9] |

| ¹³C NMR | Spectral data available at ChemicalBook.[10] |

| Mass Spectrometry (MS) | Spectral data available in the NIST Mass Spectrometry Data Center.[11] |

| Infrared (IR) Spectroscopy | FTIR spectra available from various suppliers.[11] |

| Raman Spectroscopy | FT-Raman spectra available from various suppliers.[11] |

Synthesis of this compound

The most common method for the preparation of this compound is through the electrophilic bromination of 1,4-benzodioxane.[6]

Experimental Protocol: Bromination of 1,4-Benzodioxane

This protocol describes the synthesis of this compound from 1,4-benzodioxane using bromine in acetic acid.

Materials:

-

1,4-Benzodioxane

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,4-benzodioxane in glacial acetic acid.

-

Heat the mixture to reflux.

-

Slowly add a solution of bromine in glacial acetic acid to the refluxing mixture via the dropping funnel.

-

Continue refluxing the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing an ice-water mixture.

-

Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Chemical Reactivity and Key Transformations

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.

Experimental Protocol:

-

To a degassed mixture of this compound, an arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[12]

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).[3][12]

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.

Experimental Protocol:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the desired amine (1.2 equivalents), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like XPhos or BINAP (2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 equivalents).[11][13]

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[1][13]

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[13][14]

-

After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.

Experimental Protocol:

-

In a reaction vessel, combine this compound, the alkene (1.2-1.5 equivalents), a palladium catalyst like Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand if necessary (e.g., PPh₃), and a base such as triethylamine or sodium carbonate.[7]

-

Add a suitable solvent, for example, DMF, acetonitrile, or toluene.

-

Heat the mixture under an inert atmosphere to 80-140 °C until the reaction is complete.[7]

-

Cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired substituted alkene.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Experimental Protocol:

-

To a solution of this compound and a terminal alkyne (1.2 equivalents) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst such as copper(I) iodide (CuI, 1-5 mol%), and a base, typically an amine like triethylamine or diisopropylamine.[15][16]

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Workup the reaction by filtering off the amine hydrohalide salt and concentrating the filtrate.

-

Purify the resulting arylalkyne by column chromatography.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It is harmful if swallowed and may cause skin and eye irritation.[11] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in a range of palladium-catalyzed cross-coupling reactions, make it an important intermediate for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The detailed protocols provided in this guide serve as a practical resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. This compound(52287-51-1) 13C NMR spectrum [chemicalbook.com]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Bromo-1,4-benzodioxane (CAS: 52287-51-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,4-benzodioxane is a halogenated heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. Its unique structural features make it a valuable intermediate in the development of novel pharmaceutical agents and other biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 52287-51-1 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 259-260 °C (lit.) | |

| Density | 1.598 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.588 (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Soluble in most organic solvents. | |

| Purity | Typically ≥97% |

Table 1: Chemical and Physical Properties of this compound

Synthesis

The most common method for the synthesis of this compound is the electrophilic bromination of 1,4-benzodioxane.

Experimental Protocol: Bromination of 1,4-Benzodioxane

Materials:

-

1,4-Benzodioxane

-

Bromine

-

Acetic acid

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a well-ventilated fume hood, dissolve 1,4-benzodioxane in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution of 1,4-benzodioxane. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium thiosulfate solution until the reddish-brown color disappears.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Caption: Synthesis workflow for this compound.

Spectral Data

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic and the dioxolane ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | m | 2H | Aromatic protons (H-7, H-8) |

| ~6.8 | d | 1H | Aromatic proton (H-5) |

| ~4.2 - 4.3 | m | 4H | Dioxolane protons (-OCH₂CH₂O-) |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~143 | C-O (aromatic) |

| ~142 | C-O (aromatic) |

| ~122 | C-H (aromatic) |

| ~119 | C-H (aromatic) |

| ~118 | C-H (aromatic) |

| ~114 | C-Br (aromatic) |

| ~64 | -OCH₂- |

| ~64 | -OCH₂- |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1000 | C-O (ether) stretch |

| 800-600 | C-Br stretch |

Table 4: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

| m/z | Assignment |

| 214/216 | [M]⁺ / [M+2]⁺ |

| 185/187 | [M - C₂H₃]⁺ |

| 134 | [M - Br]⁺ |

| 106 | [M - Br - C₂H₄]⁺ |

Table 5: Expected Mass Spectrometry Fragmentation for this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The bromine atom at the 6-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities.

Synthesis of PARP1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway and a validated target for cancer therapy.[3] 1,4-Benzodioxane derivatives have been explored as scaffolds for the development of potent and selective PARP1 inhibitors.[3] this compound can serve as a starting material for the synthesis of these inhibitors, where the bromine atom is typically replaced through a cross-coupling reaction to build the final pharmacophore.

Caption: PARP1 inhibition signaling pathway.

Development of Juvenile Hormone Signaling Inhibitors

Juvenile hormones (JHs) are crucial for regulating insect development and reproduction.[4] Inhibitors of JH signaling are being investigated as a novel class of insect growth regulators.[4] Derivatives of 1,4-benzodioxane have been synthesized and shown to possess anti-JH activity.[2] this compound can be utilized as a precursor in the synthesis of these compounds, contributing to the development of new and selective insecticides.

Caption: Juvenile hormone signaling pathway inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is combustible and should be kept away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined chemical properties and reactivity make it an important building block for the creation of complex molecules with diverse biological activities. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, highlighting its potential for the development of novel therapeutics and other valuable chemical entities.

References

- 1. This compound | C8H7BrO2 | CID 104141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-juvenile hormone activity of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates and their effect on the juvenile hormone titer in the hemolymph of the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Bromo-1,4-benzodioxane: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties, experimental protocols, and key applications of 6-Bromo-1,4-benzodioxane. This versatile aryl halide serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 259-260 °C (lit.) | [1] |

| Density | 1.598 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.588 (lit.) | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| CAS Number | 52287-51-1 | [1] |

| InChI Key | LFCURAJBHDNUNG-UHFFFAOYSA-N | [1] |

| SMILES | Brc1ccc2OCCOc2c1 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and a key synthetic application of this compound are provided below. These protocols are intended to serve as a foundation for laboratory work.

Synthesis of this compound

This compound can be synthesized from 1,4-benzodioxane via electrophilic aromatic substitution.[1]

Materials:

-

1,4-benzodioxane

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-benzodioxane in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a sodium bisulfite solution until the reddish-brown color disappears.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight. The sample is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC-MS. The resulting chromatogram will show the retention time of the compound, and the mass spectrum will display the molecular ion peak (m/z = 214/216, corresponding to the bromine isotopes) and characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment in the molecule. The spectrum will show characteristic signals for the aromatic protons and the protons of the dioxane ring.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: To identify the functional groups present. The IR spectrum will show characteristic absorption bands for the C-Br bond, the C-O-C ether linkages, and the aromatic C-H and C=C bonds.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[3][4]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Schlenk flask or other reaction vessel suitable for inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

-

Condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

-

Add the degassed solvent and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

The Structural Elucidation of 6-Bromo-1,4-benzodioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-1,4-benzodioxane. It details the spectroscopic data, experimental protocols, and logical workflow required to confirm the molecule's structure, serving as a vital resource for researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Properties

This compound is a brominated heterocyclic compound with the molecular formula C₈H₇BrO₂.[1][2][3] Its structure consists of a benzene ring fused to a 1,4-dioxane ring, with a bromine atom substituted at the 6-position of the benzodioxane framework.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52287-51-1[1][2] |

| Molecular Weight | 215.04 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 259-260 °C (lit.)[2] |

| Density | 1.598 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.588 (lit.)[2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the electrophilic bromination of 1,4-benzodioxane.

Experimental Protocol: Synthesis

Materials:

-

1,4-Benzodioxane

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction flask, dissolve 1,4-benzodioxane in anhydrous dimethylformamide.

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

-

Slowly add N-bromosuccinimide to the cooled solution in portions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data for Structure Elucidation

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.98-7.05 | m | 2H | Ar-H |

| 6.78 | d | 1H | Ar-H |

| 4.25 | s | 4H | -OCH₂CH₂O- |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 143.8 | Ar-C |

| 141.2 | Ar-C |

| 121.9 | Ar-CH |

| 118.8 | Ar-CH |

| 117.5 | Ar-CH |

| 113.2 | Ar-C-Br |

| 64.4 | -OCH₂CH₂O- |

| 64.2 | -OCH₂CH₂O- |

Note: Spectra are typically recorded in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium | C-H (aromatic and aliphatic) stretching |

| 1590 | Strong | C=C (aromatic) stretching |

| 1490 | Strong | C=C (aromatic) stretching |

| 1280 | Strong | C-O-C (asymmetric) stretching |

| 1070 | Strong | C-O-C (symmetric) stretching |

| 870 | Strong | C-H (aromatic) out-of-plane bending |

| 670 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 214/216 | 95/95 | [M]⁺ (Molecular ion) |

| 185/187 | 10 | [M - C₂H₅]⁺ |

| 134 | 100 | [M - Br]⁺ |

| 106 | 40 | [M - Br - CO]⁺ |

| 78 | 35 | [C₆H₄O]⁺ |

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2 s

-

Spectral Width: 0 to 220 ppm

FTIR Spectroscopy

Sample Preparation:

-

As this compound is a liquid, it can be analyzed as a neat thin film.

-

Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

Instrument Parameters:

-

Gas Chromatograph:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: 50-300 amu

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound follows a logical progression of analytical techniques.

References

synthesis of 6-Bromo-1,4-benzodioxane from 1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-Bromo-1,4-benzodioxane from 1,4-benzodioxane via electrophilic aromatic substitution. The document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, key quantitative data, and characterization of the final product.

Introduction

1,4-Benzodioxane and its derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The targeted synthesis of substituted benzodioxanes is crucial for the development of novel therapeutic agents. This guide focuses on the specific synthesis of this compound, a valuable intermediate for further chemical modifications. The primary synthetic route described herein is the direct bromination of 1,4-benzodioxane using molecular bromine in a suitable solvent system.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the electrophilic bromination of the aromatic ring of 1,4-benzodioxane. The ether linkages of the dioxane ring are activating groups, directing the electrophilic substitution to the para position (position 6) relative to the ether oxygen atoms.

Reaction:

1,4-benzodioxane reacts with bromine (Br₂) in the presence of a mild Lewis acid catalyst or in a polar solvent like acetic acid to yield this compound.

An In-depth Technical Guide to 6-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1,4-benzodioxane, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and illustrates its synthetic utility.

Chemical Identity

-

IUPAC Name: 6-bromo-2,3-dihydro-1,4-benzodioxine[1]

-

Synonyms: 3,4-Ethylenedioxybromobenzene, 4-Bromo-1,2-ethylenedioxybenzene, 6-Bromo-2,3-dihydro-1,4-benzodioxin, 6-Bromo-2,3-dihydrobenzo[b][1][2]dioxine, 1-bromo-3,4-(ethylenedioxy)benzene.[1][2]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | [2][3] |

| Molecular Weight | 215.04 g/mol | [1][3] |

| CAS Number | 52287-51-1 | [2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 259-260 °C (lit.) | [3][4] |

| Density | 1.598 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.588 (lit.) | [3][4] |

| Flash Point | 110 °C (230 °F) - closed cup | [3][4] |

| InChI Key | LFCURAJBHDNUNG-UHFFFAOYSA-N | [1][3] |

| SMILES | Brc1ccc2OCCOc2c1 | [3] |

Role in Medicinal Chemistry and Drug Development

This compound serves as a crucial building block in the synthesis of a variety of organic molecules with potential therapeutic applications. The 1,4-benzodioxane scaffold is present in numerous biologically active compounds, and the bromo substituent on this moiety provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize pharmacological properties. Its derivatives have been investigated for anti-inflammatory and analgesic properties, highlighting its importance in drug discovery programs.

Experimental Protocols

Synthesis of this compound via Bromination

This protocol describes the synthesis of this compound from 1,4-benzodioxane.

Reaction:

1,4-Benzodioxane + Br₂ → this compound + HBr

Materials:

-

1,4-Benzodioxane

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,4-benzodioxane in glacial acetic acid.

-

From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 1,4-benzodioxane.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Representative Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, demonstrating its utility as a synthetic intermediate.

Reaction:

This compound + Ar-B(OH)₂ --(Pd catalyst, base)--> 6-Aryl-1,4-benzodioxane

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle with oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-1,4-benzodioxane derivative.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway from 1,4-benzodioxane to a 6-aryl-1,4-benzodioxane derivative, highlighting the role of this compound as a key intermediate.

Caption: Synthetic pathway of this compound and its subsequent Suzuki coupling.

References

6-Bromo-1,4-benzodioxane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromo-1,4-benzodioxane, a versatile building block in synthetic organic chemistry. Its utility is primarily centered on the reactivity of the bromine substituent, which allows for the formation of new carbon-carbon and carbon-nitrogen bonds, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Core Molecular and Physical Data

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, safety considerations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂[1][2][3] |

| Molecular Weight | 215.05 g/mol [1] (also cited as 215.04 g/mol [2][3]) |

| CAS Number | 52287-51-1[1][2] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 259-260 °C (lit.)[1]; 116-122 °C at 4 mmHg[1] |

| Density | 1.598 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.588 (lit.) |

| Synonyms | 6-Bromo-2,3-dihydrobenzo[b][1][4]dioxine, 4-Bromo-1,2-ethylenedioxybenzene[1] |

Experimental Protocols: Key Synthetic Transformations

As an aryl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development for constructing complex molecular architectures. Below are detailed methodologies for two of the most common and powerful transformations.

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between this compound and a boronic acid or boronate ester derivative.[5][6]

Objective: To couple this compound with an arylboronic acid to synthesize a biaryl derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DME/water mixture)

-

Inert gas supply (Argon or Nitrogen)

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add the palladium catalyst to the stirring mixture.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine, a crucial transformation for synthesizing anilines and their derivatives.[4][7]

Objective: To couple this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃, 2-4 mol%)[7]

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv)[8]

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)[8]

-

Inert gas supply (Argon or Nitrogen)

Methodology:

-

In a glovebox or under a robust stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

-

Add the base to the vessel.

-

Add this compound and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the vessel and heat the mixture with vigorous stirring (typically 80-110 °C).[8]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the arylamine product.

Logical and Experimental Workflow Visualizations

Diagrams are essential for conceptualizing the relationships and steps in complex chemical processes. The following diagram, generated using Graphviz, illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H7BrO2 | CID 104141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-1,4-benzodioxane. It includes a detailed summary of spectral data, a complete experimental protocol for spectrum acquisition, and visual aids to facilitate the understanding of structural relationships and experimental workflows.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The data presented here is based on spectra typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-5 | ~7.05 | d | ~2.3 | 1H |

| H-7 | ~6.95 | dd | ~8.5, 2.3 | 1H |

| H-8 | ~6.78 | d | ~8.5 | 1H |

| -OCH₂CH₂O- | ~4.26 | s | - | 4H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use a high-purity deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2. NMR Instrument Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Tuning and Locking: Tune the probe to the ¹H frequency and lock onto the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Spectral Width (SW): Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm to encompass all expected proton signals.

-

Acquisition Time (AT): Use an acquisition time of 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.

-

Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

3. Data Processing and Referencing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) (δ = 0.00 ppm).

-

Peak Picking and Integration: Identify the chemical shift of each peak and integrate the peak areas to determine the relative proton ratios.

Visualization of Key Relationships

The following diagrams illustrate the molecular structure, the spin-spin coupling interactions that give rise to the observed signal multiplicities, and a typical workflow for NMR spectral analysis.

Caption: Structure of this compound with proton numbering.

Caption: Spin-spin coupling pathways for aromatic protons.

An In-depth Technical Guide to the 13C NMR Data of 6-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 6-Bromo-1,4-benzodioxane. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a predicted 13C NMR dataset. The prediction is based on the known spectrum of the parent molecule, 1,4-benzodioxane, and established substituent chemical shift (SCS) effects of bromine on an aromatic ring.

This guide also outlines a detailed, generalized experimental protocol for acquiring 13C NMR spectra, which can be adapted for this compound. Furthermore, a logical workflow for the prediction and analysis of the 13C NMR spectrum is provided, offering a practical approach for researchers when experimental data is not readily accessible.

Predicted 13C NMR Data for this compound

The following table summarizes the predicted 13C NMR chemical shifts for this compound. The assignments are based on the structure provided below and were calculated by adding the known substituent effects of a bromine atom to the experimental chemical shifts of 1,4-benzodioxane.

Structure of this compound with Carbon Numbering

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 6-Bromo-1,4-benzodioxane, a key intermediate in pharmaceutical synthesis. This document outlines the expected fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents this information in a clear, structured format for easy reference.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The presence of a bromine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion and its bromine-containing fragments.

Quantitative Data Summary

The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity | Notes |

| 214/216 | [C₈H₇BrO₂]⁺ | Moderate | Molecular ion peak (M⁺) with characteristic M/M+2 isotopic pattern for bromine. |

| 185/187 | [C₇H₄BrO]⁺ | High | Loss of a neutral ethylene oxide (C₂H₃O) fragment. |

| 157/159 | [C₆H₄Br]⁺ | Moderate | Subsequent loss of a carbonyl group (CO) from the [C₇H₄BrO]⁺ fragment. |

| 135 | [C₈H₇O₂]⁺ | Moderate | Loss of the bromine radical (Br•) from the molecular ion. |

| 107 | [C₇H₇O]⁺ | High | Further fragmentation of the [C₈H₇O₂]⁺ ion. |

| 78 | [C₆H₆]⁺ | Moderate | Benzene cation, a common fragment in aromatic compounds. |

| 77 | [C₆H₅]⁺ | High | Phenyl cation, resulting from the loss of a hydrogen atom from the benzene cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic cleavage events for aromatic ethers and halogenated compounds. The initial ionization event forms the molecular ion, which then undergoes fragmentation through several pathways.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Standard Dilution: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix Preparation: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in a GC-compatible solvent.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless inlet

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless for trace analysis, or a suitable split ratio (e.g., 20:1) for higher concentrations.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes

Experimental and Analytical Workflow

The logical flow of analysis, from sample receipt to data interpretation, is a critical component of robust scientific investigation.

Caption: General experimental workflow for GC-MS analysis.

This guide provides foundational information for the mass spectrometric analysis of this compound. Researchers are encouraged to optimize the provided experimental parameters based on their specific instrumentation and analytical requirements.

An In-Depth Technical Guide to the FT-IR Spectrum of 6-Bromo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromo-1,4-benzodioxane. This document details the expected spectral features, provides established experimental protocols for obtaining the spectrum, and presents a logical workflow for the analysis. The information contained herein is intended to support researchers and professionals in the fields of chemical synthesis, and spectroscopic analysis.

FT-IR Spectral Data of this compound

| Peak Position (cm⁻¹) | Intensity | Assignment |

| ~3070 - 3030 | Medium - Weak | Aromatic C-H stretching |

| ~2970 - 2850 | Medium | Aliphatic C-H stretching (in the dioxan ring) |

| ~1600 - 1585 | Medium | Aromatic C=C stretching |

| ~1500 - 1400 | Strong | Aromatic C=C stretching |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretching (aryl-alkyl ether) |

| ~1100 - 1020 | Strong | Symmetric C-O-C stretching (aryl-alkyl ether) |

| ~900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| ~600 - 500 | Medium - Weak | C-Br stretching |

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of this compound can be achieved through several standard sampling techniques. The choice of method will depend on the physical state of the sample and the available instrumentation.

Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for obtaining the FT-IR spectrum of solid and liquid samples with minimal preparation.

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent such as isopropanol or acetone and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FT-IR spectrum of the sample.

Thin Solid Film Method

This method is suitable for solid samples that can be dissolved in a volatile solvent.

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Apply a drop of the solution onto an infrared-transparent salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of the clean salt plate should be recorded separately.

Potassium Bromide (KBr) Pellet Method

This is a traditional method for obtaining high-quality transmission spectra of solid samples.

-

Sample Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in a sample holder in the FT-IR spectrometer and collect the spectrum. A background spectrum is typically run on a blank KBr pellet.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to spectral interpretation.

Caption: Logical workflow for FT-IR analysis.

An In-depth Technical Guide on the Solubility of 6-Bromo-1,4-benzodioxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-1,4-benzodioxane is presented in the table below. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |

| Molecular Weight | 215.04 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 259-260 °C (lit.) | |

| Density | 1.598 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.588 (lit.) | |

| Flash Point | 110 °C (closed cup) |

Solubility Profile

Based on available literature, this compound is generally described as being soluble in most organic solvents and insoluble in water.[5] This is consistent with the general principle that "like dissolves like," where a predominantly non-polar to moderately polar organic molecule will dissolve in solvents of similar polarity.

The following table provides a qualitative summary of its expected solubility in common organic solvents.

| Solvent | Chemical Class | Expected Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dichloromethane | Halogenated | Soluble |

| Chloroform | Halogenated | Soluble |

| Toluene | Aromatic | Soluble |

| Hexane | Non-polar | Likely soluble |

| Diethyl Ether | Ether | Soluble |

Note: This table is based on general solubility principles and qualitative statements. Quantitative determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile, the weight of the solute in the collected volume can be determined by carefully evaporating the solvent under reduced pressure and weighing the remaining residue.

-

-

Chromatographic Analysis (preferred method):

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

-

The calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration determined by chromatography and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Applications in Drug Development

The solubility of this compound is a critical parameter in its application as a starting material in the synthesis of pharmaceutical compounds. Understanding its solubility in various organic solvents is essential for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve both this compound and other reactants to ensure a homogeneous reaction mixture and efficient reaction kinetics.

-

Purification Processes: Developing effective purification methods, such as recrystallization, which rely on the differential solubility of the compound and impurities in a given solvent system. For instance, a mixture of hexane and ethyl acetate has been used for the recrystallization of a similar bromo-substituted heterocyclic compound, suggesting its potential applicability.[6]

-

Process Scale-Up: Predicting and managing solubility behavior is crucial for scaling up synthetic processes from the laboratory to industrial production.

Conclusion

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Synthetic Applications of 6-Bromo-1,4-benzodioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 6-Bromo-1,4-benzodioxane, a key intermediate in pharmaceutical and agrochemical synthesis. Furthermore, it details a representative experimental protocol for its use in palladium-catalyzed cross-coupling reactions, a common transformation in drug discovery and development.

Introduction

This compound is a versatile chemical building block widely utilized in synthetic organic chemistry. Its structure, featuring a brominated aromatic ring fused to a dioxane moiety, allows for a variety of chemical modifications. The bromine atom serves as a handle for introducing molecular diversity through cross-coupling reactions, while the benzodioxane scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] This makes this compound a valuable starting material for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuroscience.[1][4]

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes key information from several prominent suppliers. Please note that pricing and availability are subject to change and may require registration or inquiry with the respective supplier.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Thermo Scientific Chemicals | ≥97.5% (GC)[5] | 25 g[5] | 52287-51-1[5] | C₈H₇BrO₂[5] | 215.04[6] | Also available through Fisher Scientific.[6] |

| Sigma-Aldrich | 97%[7] | 5 g[7] | 52287-51-1[7] | C₈H₇BrO₂[7] | 215.04[7] | Also available through MilliporeSigma and Alkali Scientific.[8][9] |

| Chem-Impex | N/A | N/A | 52287-51-1 | C₈H₇BrO₂ | 215.05 | Described as a key compound in pharmaceutical and agrochemical synthesis.[1] |

| Matrix Scientific | N/A | N/A | 52287-51-1[10] | C₈H₇BrO₂[10] | 215.05[10] | Inquire for technical specifications. |

| Echemi | Varies | Varies | 52287-51-1 | C₈H₇BrO₂ | 215.05 | A marketplace listing multiple suppliers such as GIHI CHEMICALS CO.,LIMITED and Dayang Chem (Hangzhou) Co.,Ltd.[11] |

Synthetic Applications and Experimental Protocols

The primary utility of this compound in drug development lies in its function as a scaffold that can be elaborated through carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, are standard methods for this purpose.[3][12][13]

Below is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction using this compound as the starting material. This protocol is adapted from established methodologies for structurally similar aryl bromides.[4][6][14]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 6-Aryl-1,4-benzodioxane

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equivalents)

-

Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Nitrogen or Argon gas

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the this compound should be approximately 0.1 M. Finally, add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq.) to the reaction mixture.

-

Reaction Execution: Place the sealed flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 2-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1,4-benzodioxane product.

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the Suzuki coupling and the versatility of this compound as a synthetic intermediate.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Synthetic utility of this compound as a building block.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]